![molecular formula C22H30ClN5O2S B2793675 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331192-12-1](/img/structure/B2793675.png)
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a morpholine moiety
Preparation Methods
The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:
Synthesis of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate by reacting substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
Formation of Pyrazole Ring: The benzothiazole intermediate is then coupled with 1-(2-chloroethyl) piperidine hydrochloride to form the pyrazole ring.
Introduction of Morpholine Moiety:
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anti-tumor properties.
Biological Research: It is used in molecular docking studies to understand its interaction with various protein targets. This helps in designing more potent derivatives.
Pharmaceutical Research: The compound is explored for its potential as a lead compound in drug development, particularly for diseases involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride can be compared with other benzothiazole and pyrazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural moieties.
Benzothiazole-based Anti-tubercular Compounds: These compounds are studied for their anti-tubercular activity and have different substituents on the benzothiazole ring.
The uniqueness of this compound lies in its specific combination of benzothiazole, pyrazole, and morpholine moieties, which contribute to its distinct biological activities.
Properties
IUPAC Name |
2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-4-17-7-6-8-19-20(17)23-22(30-19)26(10-9-25-11-13-29-14-12-25)21(28)18-15-16(3)24-27(18)5-2;/h6-8,15H,4-5,9-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCBUACBSWIICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NN4CC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/new.no-structure.jpg)
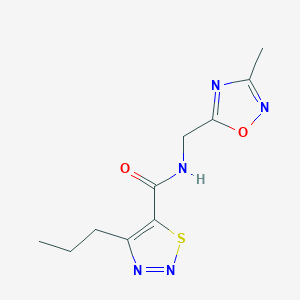
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)
![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)
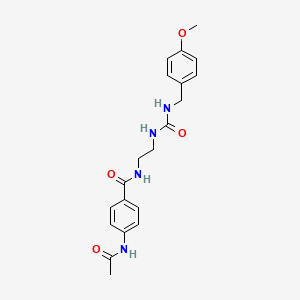
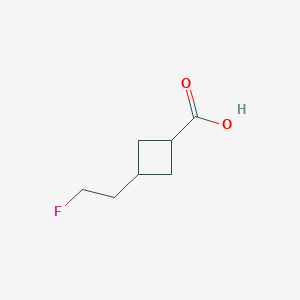
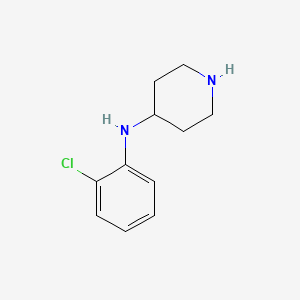
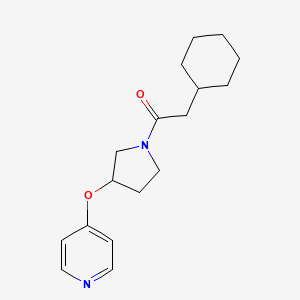
![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide](/img/structure/B2793606.png)

![4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2793611.png)
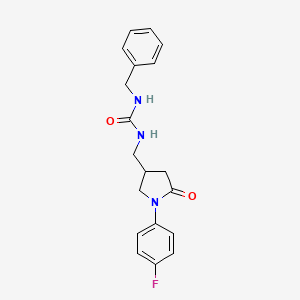
![tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2793615.png)
